![molecular formula C14H22O2S B14356064 [4-(2-Methylpropane-2-sulfinyl)butoxy]benzene CAS No. 90183-87-2](/img/structure/B14356064.png)
[4-(2-Methylpropane-2-sulfinyl)butoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Methylpropane-2-sulfinyl)butoxy]benzene: is an organic compound with the molecular formula C13H20O2S It is characterized by the presence of a benzene ring substituted with a butoxy group and a sulfinyl group attached to a methylpropane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Methylpropane-2-sulfinyl)butoxy]benzene typically involves the reaction of 4-hydroxybenzene with 2-methylpropane-2-sulfinyl chloride in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the benzene ring is replaced by the sulfinyl group. The reaction conditions usually include a temperature range of 0-5°C to control the reactivity and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps such as distillation or recrystallization are often employed to remove impurities and obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(2-Methylpropane-2-sulfinyl)butoxy]benzene can undergo oxidation reactions, where the sulfinyl group is further oxidized to a sulfone group. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where the butoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids, and mild acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous solvents.
Substitution: Halides, amines, and polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: [4-(2-Methylpropane-2-sulfinyl)butoxy]benzene is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of sulfinyl-containing molecules with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its sulfinyl group can interact with biological targets, making it a valuable scaffold for drug discovery.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of [4-(2-Methylpropane-2-sulfinyl)butoxy]benzene involves its interaction with molecular targets through its sulfinyl and butoxy groups. The sulfinyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the butoxy group can enhance the compound’s lipophilicity and facilitate its penetration into lipid membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
[4-(2-Methylpropane-2-sulfonyl)butoxy]benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
[4-(2-Methylpropane-2-thio)butoxy]benzene: Similar structure but with a thioether group instead of a sulfinyl group.
[4-(2-Methylpropane-2-oxy)butoxy]benzene: Similar structure but with an ether group instead of a sulfinyl group.
Uniqueness: [4-(2-Methylpropane-2-sulfinyl)butoxy]benzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfinyl group can undergo oxidation and reduction reactions, providing a versatile platform for chemical modifications and functionalization.
Propriétés
Numéro CAS |
90183-87-2 |
|---|---|
Formule moléculaire |
C14H22O2S |
Poids moléculaire |
254.39 g/mol |
Nom IUPAC |
4-tert-butylsulfinylbutoxybenzene |
InChI |
InChI=1S/C14H22O2S/c1-14(2,3)17(15)12-8-7-11-16-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3 |
Clé InChI |
HQGIWBNFJWCQOL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=O)CCCCOC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


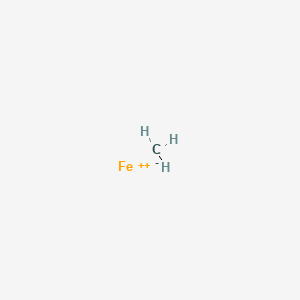
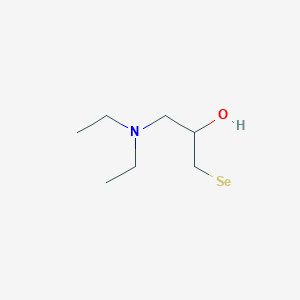
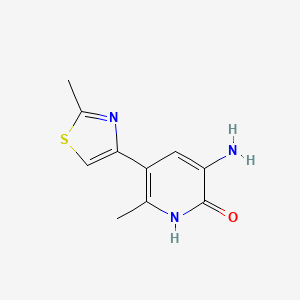
![[(4-Phenoxybutane-1-sulfonyl)methyl]benzene](/img/structure/B14356013.png)
![N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide](/img/structure/B14356021.png)
![7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B14356022.png)
![6-(Methylsulfanyl)-2-(trimethylsilyl)-5H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B14356030.png)

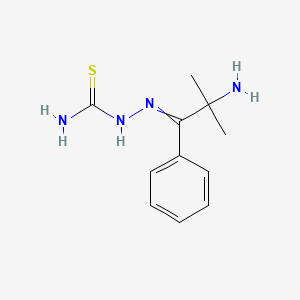
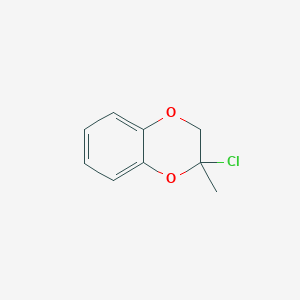

![N-[2-(4-Methylphenyl)-1-phenylethyl]acetamide](/img/structure/B14356059.png)
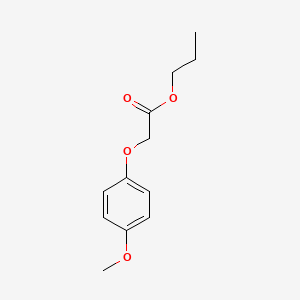
![N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide](/img/structure/B14356071.png)
